Aqueous Solubility: ≥10-Fold Lower Than Phosphocreatine Disodium — Critical for High-Concentration Formulation Decisions
Phosphocreatine dipotassium exhibits water solubility of 5 mg/mL (approximately 17.4 mM) , compared to reported values for phosphocreatine disodium salt ranging from 50 mg/mL (approximately 196 mM for the Vetec reagent grade) to 150 mg/mL (approximately 588 mM for the crystalline Calbiochem grade) . This represents a ≥10-fold to 30-fold lower aqueous solubility for the dipotassium salt relative to the disodium salt. The lower solubility of the dipotassium form restricts achievable stock solution concentrations and may be advantageous in controlled-crystallization applications or where saturated solutions are undesirable, but represents a significant practical constraint for experiments requiring high-concentration phosphocreatine delivery.
| Evidence Dimension | Water solubility (aqueous dissolution at ambient temperature) |
|---|---|
| Target Compound Data | 5 mg/mL (≈17.4 mM) — Phosphocreatine dipotassium, solid form, Calbiochem® ≥98% |
| Comparator Or Baseline | Phosphocreatine disodium: 50 mg/mL (Vetec™ 98%) to 150 mg/mL (Calbiochem® ≥97% crystalline); Creatine monohydrate: approximately 13–14 mg/mL at 25°C |
| Quantified Difference | Dipotassium salt solubility is 10–30× lower than disodium salt; approximately 2.6× lower than creatine monohydrate |
| Conditions | Water, ambient temperature, vendor Certificate of Analysis data from Sigma-Aldrich / Merck product specifications |
Why This Matters
Procurement decisions hinging on achievable stock concentration must account for the ≥10-fold solubility deficit of the dipotassium salt versus the disodium form, as it directly constrains maximal dosing in in vitro assays and precludes certain high-concentration cardioplegia or perfusion formulations.
